(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
CAS No.: 2034590-78-6
VCID: VC7781926
Molecular Formula: C15H19F3N2O3
Molecular Weight: 332.323
* For research use only. Not for human or veterinary use.

Description |
(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound featuring a pyridine ring and an azetidine ring connected by a carbonyl group. The compound includes isobutoxy and trifluoroethoxy substituents, which contribute to its unique chemical properties. Despite the lack of extensive literature directly focused on this compound, its components and similar structures provide valuable insights into its potential applications and synthesis methods. Synthesis MethodsThe synthesis of (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone likely involves multiple steps, including the formation of the pyridine and azetidine rings and their subsequent coupling. Common methods for synthesizing similar compounds involve palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and nucleophilic substitution reactions for introducing the trifluoroethoxy group.
Potential ApplicationsGiven its structural features, (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may exhibit biological activity, such as enzyme inhibition or receptor binding, due to the presence of the pyridine and azetidine rings. The trifluoroethoxy group could enhance its pharmacokinetic properties, such as stability and bioavailability.
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CAS No. | 2034590-78-6 | |||||||||||||||
Product Name | (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |||||||||||||||
Molecular Formula | C15H19F3N2O3 | |||||||||||||||
Molecular Weight | 332.323 | |||||||||||||||
IUPAC Name | [6-(2-methylpropoxy)pyridin-3-yl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |||||||||||||||
Standard InChI | InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3 | |||||||||||||||
Standard InChIKey | CIJGNYHZTJSLGR-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 121018946 | |||||||||||||||
Last Modified | Aug 19 2023 |
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